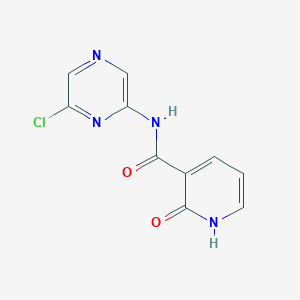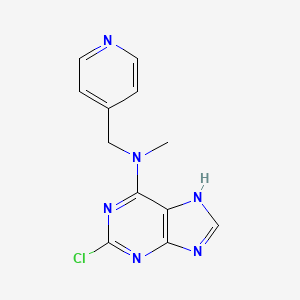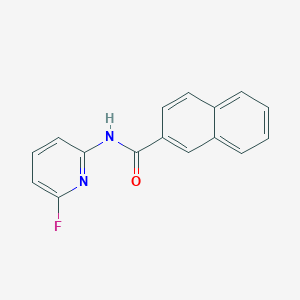
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK). JAK is a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been extensively studied in scientific research for its potential therapeutic applications in various autoimmune diseases and organ transplantation.
Mécanisme D'action
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide inhibits JAK by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. JAK inhibition leads to the suppression of cytokine signaling, which plays a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. This compound has also been shown to reduce the number of activated T cells and B cells in the blood of patients with autoimmune diseases. In organ transplantation, this compound has been shown to reduce the incidence of acute rejection.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of JAK, with an IC50 value in the low nanomolar range. This compound is also orally bioavailable, making it suitable for use in animal models and clinical trials. However, this compound has some limitations in lab experiments. It is a relatively unstable compound that is sensitive to light and moisture, and its synthesis requires specialized equipment and expertise.
Orientations Futures
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide and other JAK inhibitors have shown promising results in clinical trials for the treatment of autoimmune diseases and organ transplantation. However, there are still many unanswered questions about the long-term safety and efficacy of these drugs. Future research directions include the development of more selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunomodulatory agents. Additionally, there is a need for further research to understand the mechanisms of JAK inhibitor resistance and the potential for off-target effects.
Méthodes De Synthèse
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized through a multistep process starting from 6-chloropyrazine-2-carboxylic acid. The key step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 2-amino-3-cyanopyridine to form the desired product. The synthesis of this compound is challenging due to the presence of multiple functional groups, and several modifications to the original synthesis route have been reported in the literature.
Applications De Recherche Scientifique
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, including this compound, have shown promising results in clinical trials as a treatment for these diseases. This compound has also been studied for its potential use in organ transplantation to prevent rejection.
Propriétés
IUPAC Name |
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2/c11-7-4-12-5-8(14-7)15-10(17)6-2-1-3-13-9(6)16/h1-5H,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQWYPFSYWSUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)

![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)

